N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Description
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a hybrid heterocyclic compound featuring a 1,4-benzodioxine core linked to a 1,3,4-oxadiazole ring via a carboxamide bridge. The oxadiazole moiety is substituted at the 5-position with a furan-2-yl group. This structural framework is associated with diverse biological activities, including antimicrobial and antifungal properties, as observed in analogs .
Properties
IUPAC Name |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O5/c19-13(9-3-4-10-12(8-9)22-7-6-21-10)16-15-18-17-14(23-15)11-2-1-5-20-11/h1-5,8H,6-7H2,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYUHBBXPCWWOOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=NN=C(O3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of furan-2-carboxylic acid hydrazide with carbon disulfide, followed by oxidation.
Coupling with 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid: The oxadiazole intermediate is then coupled with 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the benzodioxine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Reagents like halogens (e.g., bromine) or nitro groups under acidic or basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitro-substituted benzodioxine derivatives.
Scientific Research Applications
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with binding sites. The exact pathways and targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Substituent Effects on Bioactivity
Key Observations:
Furan-2-yl Substitution : The presence of a furan ring (as in the target compound and LMM11) correlates with antifungal activity via thioredoxin reductase (TrxR) inhibition, as demonstrated in C. albicans models . This contrasts with halogenated phenyl analogs (e.g., dichlorophenyl or bromophenyl), which are more commonly associated with antibacterial activity .
Electronic and Steric Effects : Electron-rich substituents like furan may enhance interactions with fungal enzyme active sites, while halogens (Cl, Br) improve membrane penetration in bacteria due to increased lipophilicity .
Toxicity : Benzodioxine-containing analogs generally exhibit low cytotoxicity. For example, acetamide-linked oxadiazoles showed ≤10% hemolytic activity at 100 µg/mL , suggesting the target compound may share this safety profile.
Structural Variations in Linker and Core
- Carboxamide vs. Sulfanyl Acetamide Linkers : The target compound uses a carboxamide bridge, whereas analogs in employ a sulfanyl acetamide linker. The carboxamide group may offer greater metabolic stability compared to the sulfanyl group, which is prone to oxidation .
- Benzodioxine Core: The 2,3-dihydro-1,4-benzodioxine core is conserved across analogs and contributes to low cytotoxicity, likely due to its rigid, planar structure reducing nonspecific interactions .
Biological Activity
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.
Chemical Structure and Properties
The compound features a furan ring and an oxadiazole moiety, which are known for their diverse biological activities. The structural formula can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, derivatives similar to this compound have shown significant cytotoxicity against various cancer cell lines.
Case Study: Anticancer Efficacy
A notable study evaluated the anticancer activity of several oxadiazole derivatives against human cancer cell lines. The findings indicated that compounds with similar structures exhibited IC50 values ranging from 0.67 µM to 1.95 µM against prostate and breast cancer cell lines (Table 1) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | PC-3 (Prostate) | 0.67 |
| Compound B | HCT-116 (Colon) | 0.80 |
| Compound C | MDA-MB-468 (Breast) | 1.95 |
The mechanism by which this compound exerts its biological effects may involve several pathways:
- Enzyme Inhibition : Similar compounds have been reported to inhibit key enzymes involved in cancer proliferation.
- Induction of Apoptosis : Studies suggest that these compounds can induce apoptosis in cancer cells through various signaling pathways.
- Antioxidant Activity : The presence of furan and oxadiazole rings may contribute to antioxidant properties that protect normal cells while targeting cancer cells.
Antimicrobial Activity
In addition to anticancer properties, the compound's structural components suggest potential antimicrobial activity. Research has demonstrated that furan derivatives exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria.
Antimicrobial Efficacy
A study on related furan derivatives indicated potent activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) were found to be lower than those of standard antibiotics .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 25 |
| S. aureus | 15 |
Q & A
Q. What are the optimized synthetic routes for N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide?
- Methodological Answer : The compound can be synthesized via cyclization of precursor hydrazides with appropriate carbonyl derivatives. For example, 5-substituted oxadiazole intermediates are prepared by reacting furan-2-carbaldehyde with 2,3-dihydro-1,4-benzodioxine-6-carbohydrazide in dimethylformamide (DMF) under acidic catalysis (e.g., concentrated H₂SO₄), followed by refluxing for 6–7 hours. The crude product is isolated via ice quenching, filtration, and recrystallization in methanol .
Q. How can the structure of this compound be validated using spectroscopic techniques?
- Methodological Answer : Structural confirmation requires a combination of IR spectroscopy (to identify NH/OH stretches and aromatic C=C bonds), ¹H/¹³C NMR (to resolve furan, benzodioxane, and oxadiazole protons/carbons), and mass spectrometry (to verify molecular ion peaks and fragmentation patterns). For example, oxadiazole derivatives often exhibit characteristic IR absorption at 1600–1650 cm⁻¹ (C=N stretching) and NMR signals for benzodioxane protons at δ 4.2–4.5 ppm (OCH₂CH₂O) .
Q. What in vitro assays are suitable for evaluating its antimicrobial or enzyme-inhibitory activity?
- Methodological Answer :
- Antimicrobial Activity : Use agar dilution or microbroth dilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values calculated .
- Enzyme Inhibition : Test against targets like cytochrome P450 or xanthine oxidase using fluorometric/colorimetric substrates (e.g., IC₅₀ determination via spectrophotometry) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the oxadiazole or benzodioxane rings) influence bioactivity?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents (e.g., electron-withdrawing groups on benzodioxane) and comparing their potency in bioassays. For instance, electron-donating groups on the oxadiazole ring enhance antimicrobial activity due to increased lipophilicity and membrane penetration .
Q. What computational strategies are effective for predicting its toxicity and binding affinity to biological targets?
- Methodological Answer :
- Toxicity Prediction : Use tools like ProTox-II or ADMETlab to estimate hepatotoxicity, mutagenicity, and LD₅₀ based on physicochemical descriptors (e.g., LogP, PSA) .
- Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to simulate interactions with targets (e.g., Mycobacterium tuberculosis enoyl-ACP reductase). Validate docking poses with MD simulations and MM/GBSA binding energy calculations .
Q. How can contradictory bioactivity data across studies be resolved?
- Methodological Answer : Analyze discrepancies by comparing:
- Experimental Conditions : Variations in cell lines, assay protocols (e.g., incubation time, solvent controls).
- Compound Purity : Impurities >5% (e.g., unreacted precursors) may skew results; validate via HPLC .
- Target Specificity : Off-target effects (e.g., kinase inhibition) could explain divergent outcomes .
Q. What strategies improve metabolic stability and pharmacokinetic profiles of this compound?
- Methodological Answer :
- Metabolic Stability : Assess using liver microsome assays (human/rat) to identify vulnerable sites (e.g., furan ring oxidation). Introduce blocking groups (e.g., methyl substituents) or replace labile moieties .
- Solubility Enhancement : Use co-solvents (e.g., PEG-400) or formulate as nanoparticles to improve bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
